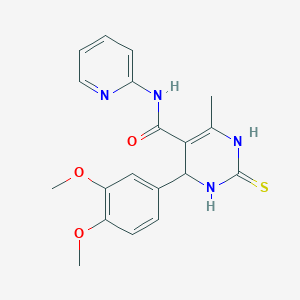![molecular formula C18H14N2OS B380387 5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine CAS No. 315692-48-9](/img/structure/B380387.png)
5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl groups and a naphthyloxy moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-naphthol with 5,6-dimethylthieno[2,3-d]pyrimidine-4-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthyloxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Naphthyloxy derivatives: Compounds with naphthyloxy groups attached to different heterocyclic cores.
Uniqueness
5,6-Dimethyl-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a thieno[2,3-d]pyrimidine core with a naphthyloxy moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
5,6-dimethyl-4-naphthalen-2-yloxythieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-11-12(2)22-18-16(11)17(19-10-20-18)21-15-8-7-13-5-3-4-6-14(13)9-15/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDRQEOMFDRNQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)OC3=CC4=CC=CC=C4C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B380305.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(3-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B380306.png)
![N-(2-methoxyethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B380307.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B380308.png)

![N-(2-ethylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B380310.png)
![7-(4-(benzyloxy)phenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380311.png)
![N-(3-chlorophenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B380313.png)
![N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B380314.png)
![2-[(1-{3-[(3,4-DIMETHOXYBENZYL)OXY]-2-HYDROXYPROPYL}-4-PIPERIDYL)METHYL]-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE](/img/structure/B380315.png)
![METHYL 4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]BENZOATE](/img/structure/B380316.png)
![6-oxo-N'-[1-(3-pyridinyl)ethylidene]-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B380317.png)
![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B380322.png)
![N-(3-hydroxypropyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B380323.png)
